(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
Scientific Research Applications
Photoisomerization and Molecular Structures
- Photoisomerization Studies : Research has shown that compounds similar to the one mentioned exhibit interesting photoisomerization behaviors, which could be crucial for understanding light-induced molecular changes. For example, studies on the E/Z photoisomerization of related compounds highlight mechanisms that could be applied in designing light-responsive materials (Chiacchio, Musumarra, & Purrello, 1988).
- Conformational and Molecular Structures : Investigations into the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives have provided insights into their photophysical properties and frontier orbitals, which are fundamental for applications in optoelectronics and molecular electronics (Percino et al., 2016).
Synthesis and Characterization of Polyimides
- Synthesis of Fluorinated Polyimides : The synthesis and characterization of fluorinated polyimides using multifluoromethyl-substituted aromatic diamines demonstrate the potential of such compounds in creating materials with excellent thermal stability, mechanical properties, and optical transparency. These characteristics are vital for applications in aerospace, electronics, and coatings (Tao et al., 2009).
Photophysical Properties
- Spectral Behavior and Photophysical Parameters : The study of spectral behavior and photophysical parameters of closely related fluorophores in different media provides a foundation for their application in organic photoemitting diodes and as probes in micellar solutions, showcasing the impact of solvent polarity on emission spectra and quantum yields (Pannipara et al., 2015).
Crystal Packing and Interactions
- Crystal Packing Interactions : Research on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has revealed the significance of N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These findings are essential for understanding molecular assembly and designing materials with desired structural and functional properties (Zhang, Wu, & Zhang, 2011).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O/c20-9-2-10-26-18-7-5-14(6-8-18)15(12-24)13-25-17-4-1-3-16(11-17)19(21,22)23/h1,3-8,11,13,25H,2,9-10H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWCSIGFRNWCF-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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